

# 4-(Hexyloxy)phenyl 4-Butylbenzoate chemical structure and properties

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## Compound of Interest

Compound Name: 4-(Hexyloxy)phenyl 4-  
Butylbenzoate

Cat. No.: B1364184

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## An In-Depth Technical Guide to 4-(Hexyloxy)phenyl 4-Butylbenzoate

### Introduction

**4-(Hexyloxy)phenyl 4-Butylbenzoate**, a notable member of the phenyl benzoate class of liquid crystals, serves as a cornerstone in the formulation of advanced liquid crystal mixtures. Its molecular architecture, characterized by a semi-rigid core and flexible terminal chains, imparts the mesomorphic properties essential for applications in electro-optical devices.<sup>[1]</sup> This compound is particularly valued for its contribution to achieving a broad nematic phase range, thermal stability, and specific electro-optical characteristics in liquid crystal displays (LCDs) and related technologies.<sup>[1]</sup> This guide provides a comprehensive technical overview of its structure, physicochemical properties, liquid crystalline behavior, synthesis, and characterization for researchers and professionals in materials science and drug development.

### Molecular Structure and Physicochemical Properties

The structure of **4-(Hexyloxy)phenyl 4-Butylbenzoate** consists of three primary components: a 4-butylphenyl group, a central carboxylate ester linkage, and a 4-(hexyloxy)phenyl group. This combination of a rigid aromatic core with flexible alkyl and alkoxy chains is fundamental to its ability to form liquid crystal phases.<sup>[2]</sup> The butyl and hexyloxy chains provide the molecule

with the necessary fluidity and influence the transition temperatures between crystalline, liquid crystalline, and isotropic states.

Diagram 1: Chemical Structure of **4-(Hexyloxy)phenyl 4-Butylbenzoate**

A simplified representation of the molecular structure.

The key physicochemical properties are summarized below, providing essential data for its application and handling.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	38454-28-3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>23</sub> H <sub>30</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	354.49 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to light yellow powder or lump	<a href="#">[3]</a>
Purity	>97.0% (GC)	<a href="#">[3]</a>
Boiling Point	479.6°C at 760 mmHg	<a href="#">[1]</a>
Density	1.026 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	206.7°C	<a href="#">[1]</a>
Refractive Index	1.529	<a href="#">[1]</a>
LogP	6.20750	<a href="#">[1]</a>

## Liquid Crystalline Behavior

**4-(Hexyloxy)phenyl 4-Butylbenzoate** is known to exhibit a nematic liquid crystal phase, which is the most widely used phase in LCD technology. In the nematic phase, the rod-like molecules have long-range orientational order but no long-range positional order. This combination of

fluidity and anisotropy is crucial for the operation of displays, allowing the molecular orientation to be controlled by an external electric field.

The specific transition temperatures define the thermal range in which the material operates as a liquid crystal. While precise, universally agreed-upon values can vary slightly with purity and measurement technique, typical phase transitions are:

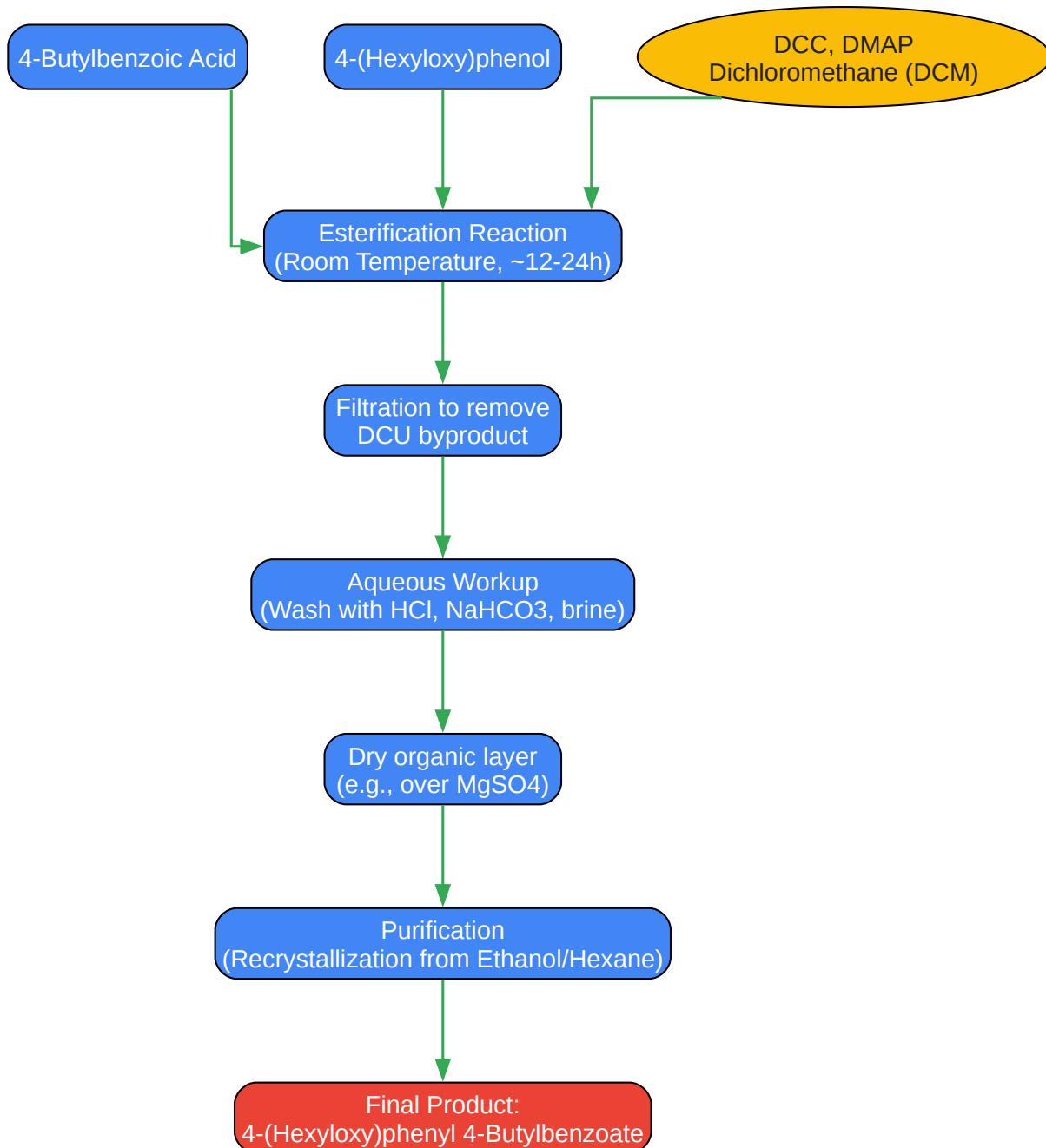
- Melting Point (Crystal to Nematic/Isotropic): The transition from the solid crystalline state.
- Clearing Point (Nematic to Isotropic): The transition from the nematic liquid crystal phase to the isotropic liquid phase.

The presence and range of the nematic phase are a direct consequence of the molecular structure. The rigid phenyl benzoate core provides the necessary anisotropy, while the terminal alkyl/alkoxy chains modulate the intermolecular forces, influencing the melting and clearing points.<sup>[2]</sup> The length of these chains is a critical design parameter for tuning the properties of liquid crystal mixtures for specific applications.<sup>[5]</sup>

## Synthesis and Purification

The synthesis of **4-(Hexyloxy)phenyl 4-Butylbenzoate** is typically achieved via an esterification reaction. A common and reliable method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is effective for forming esters from carboxylic acids and alcohols under mild conditions.

Diagram 2: Synthesis Workflow via Steglich Esterification

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A generalized workflow for the synthesis and purification.

## Detailed Experimental Protocol

### Materials:

- 4-Butylbenzoic Acid
- 4-(Hexyloxy)phenol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylaminopyridine) (DMAP)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol or Hexane for recrystallization

### Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Butylbenzoic Acid (1.0 eq) and 4-(Hexyloxy)phenol (1.0 eq) in anhydrous dichloromethane.
- Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 eq) to the solution.
- Coupling Agent Addition: Cool the flask in an ice bath ( $0^\circ\text{C}$ ). Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. Causality Note: The reaction is cooled to control the exothermic reaction and minimize side product formation.
- Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

- **Byproduct Removal:** Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, and wash the filter cake with a small amount of DCM.
- **Aqueous Workup:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO<sub>3</sub> solution, and finally, brine.  
**Trustworthiness Note:** These washing steps are crucial to remove unreacted acid, base catalyst (DMAP), and any water-soluble impurities, ensuring a cleaner crude product.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture, to yield the final product as a white crystalline solid. Confirm purity via melting point analysis and spectroscopic methods.

## Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

- **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The spectrum should show distinct signals corresponding to the aromatic protons (typically in the 6.8-8.1 ppm range), the protons of the alkoxy and alkyl chains, including characteristic triplets for the terminal methyl groups and methylene groups adjacent to oxygen or the aromatic ring.
- **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will display signals for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons, and the aliphatic carbons of the two chains.
- **FTIR (Fourier-Transform Infrared Spectroscopy):** Key absorption bands will include a strong C=O stretch for the ester group (approx. 1730-1740 cm<sup>-1</sup>), C-O stretching bands (approx. 1160-1270 cm<sup>-1</sup>), and C-H stretching for aromatic and aliphatic groups.
- **Mass Spectrometry (MS):** The molecular ion peak [M]<sup>+</sup> corresponding to the molecular weight (354.49) should be observable, confirming the overall structure.

## Applications

The primary application of **4-(Hexyloxy)phenyl 4-Butylbenzoate** is as a component in nematic liquid crystal mixtures for display applications.<sup>[1]</sup> Its properties are tailored to enhance the performance of the final mixture by:

- Broadening the Nematic Range: It helps to create mixtures that are stable in the nematic phase over a wide range of operating temperatures.
- Adjusting Electro-Optical Properties: It influences key parameters such as birefringence (optical anisotropy), dielectric anisotropy, and viscosity, which are critical for display performance metrics like contrast ratio, response time, and threshold voltage.<sup>[5]</sup>
- Improving Solubility: It acts as a good host for other liquid crystal components or dichroic dyes.

While its main use is in materials science, related phenyl benzoate structures have also been investigated for other applications, including their potential in biological systems, though this is not the primary focus for this specific compound.<sup>[6]</sup>

## Safety and Handling

As with all laboratory chemicals, **4-(Hexyloxy)phenyl 4-Butylbenzoate** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.<sup>[7]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.<sup>[7]</sup>

## Conclusion

**4-(Hexyloxy)phenyl 4-Butylbenzoate** is a well-characterized and synthetically accessible liquid crystal with significant utility in the field of electro-optical materials. Its defined molecular structure gives rise to predictable and valuable physicochemical and liquid crystalline properties. A thorough understanding of its synthesis, purification, and characterization is fundamental for its effective use in the formulation of advanced liquid crystal mixtures designed for high-performance display technologies.

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